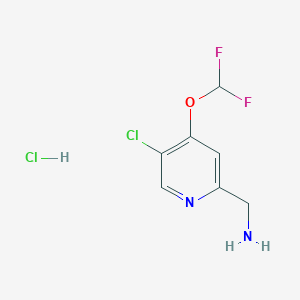

(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride

Description

(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride (CAS: 2231676-84-7) is a pyridine-derived compound featuring a chloro substituent at position 5, a difluoromethoxy group at position 4, and a methanamine moiety at position 2, stabilized as a hydrochloride salt. Its molecular formula is C₇H₈Cl₂F₂N₂O, with a molecular weight of 245.06 g/mol . The structural uniqueness of this compound lies in the combination of electron-withdrawing groups (Cl, difluoromethoxy) and the amine functionality, which may enhance its interaction with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

[5-chloro-4-(difluoromethoxy)pyridin-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF2N2O.ClH/c8-5-3-12-4(2-11)1-6(5)13-7(9)10;/h1,3,7H,2,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIPGTCIVCHKLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1OC(F)F)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride typically involves multiple steps:

Starting Material: The synthesis begins with a pyridine derivative, such as 5-chloro-2-hydroxypyridine.

Introduction of Difluoromethoxy Group: The hydroxyl group is substituted with a difluoromethoxy group using a reagent like difluoromethyl ether in the presence of a base.

Formation of Methanamine Group: The intermediate product is then reacted with a suitable amine source, such as methanamine, under controlled conditions to introduce the methanamine group.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

Condensation Reactions: It can form condensation products with aldehydes or ketones.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions can produce N-oxides.

Scientific Research Applications

Chemistry

In chemistry, (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for creating novel compounds.

Biology

In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may serve as a probe to investigate enzyme interactions or cellular pathways.

Medicine

Potential medicinal applications include its use as a precursor for drug development. Compounds derived from this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and difluoromethoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations in Pyridine Derivatives

The compound is part of a family of pyridine-based methanamine hydrochlorides with distinct substitution patterns. Key analogs include:

Key Observations:

Halogen Substitution: The chloro group in the target compound (position 5) increases molecular weight compared to the fluoro analog (228.60 g/mol) . Chlorine’s higher electronegativity and larger atomic radius may enhance binding affinity in hydrophobic pockets of biological targets compared to fluorine.

Functional Group Differences: The difluoromethoxy group (-OCHF₂) balances electron-withdrawing effects and metabolic stability. In contrast, the trifluoromethyl (-CF₃) group in the methanol derivative () is more lipophilic and electron-withdrawing, which could reduce solubility but improve target engagement . The absence of a halogen at position 5 (as in Catalog 190255) simplifies the structure but may diminish receptor selectivity .

Biological Activity

(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride (CAS 1208769-23-6) is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiprotozoal, and anticancer properties, supported by relevant data and case studies.

- Molecular Formula : C₇H₈ClF₂N₂O

- Molecular Weight : 202.10 g/mol

- CAS Number : 1208769-23-6

Antimicrobial Activity

Research has demonstrated that derivatives of (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized in Table 1.

| Compound Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12.5 |

| Compound B | Escherichia coli | 6.25 |

| Compound C | Klebsiella pneumoniae | 25.0 |

| Compound D | Pseudomonas aeruginosa | 50.0 |

The most potent antibacterial activity was observed in compounds substituted with amino or halogen groups, indicating that structural modifications can enhance efficacy .

Antiprotozoal Activity

The compound has also shown promising antiprotozoal activity. A study evaluated its effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease, with results indicating a significant reduction in parasitemia in treated mice.

| Compound | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |

|---|---|---|---|

| (5-Chloro-4-difluoromethoxy)pyridin-2-ylmethanamine | 0.37 | Benznidazole | 10.0 |

These findings suggest that the compound may serve as a viable alternative to existing treatments for protozoal infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it exhibited cytotoxic effects against colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines.

Case Study: Cytotoxicity Evaluation

A recent study evaluated the compound's cytotoxicity in vitro:

| Cell Line | IC₅₀ (µM) | Comparison Drug | IC₅₀ (µM) |

|---|---|---|---|

| HCT-116 | 8.17 | 5-Fluorouracil | 11.29 |

| HepG2 | 3.15 | Doxorubicin | 10.54 |

The results indicate that the compound's presence of halogen substituents significantly enhances its anticancer activity compared to standard chemotherapeutics .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications to the pyridine ring and the introduction of halogen atoms can significantly influence biological activity. For instance, compounds with electron-withdrawing groups such as chlorine or fluorine demonstrated increased potency against cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.